Sub-Nanomolar 5-HT₁A Receptor Affinity vs. Micromolar Affinity of Less-Hindered tert-Alkylamine Analogs
The (2,2-dimethylpropyl)(2,4,4-trimethylpentan-2-yl)amine scaffold achieves a Ki of 0.832 nM at the human 5-HT₁A receptor, as measured by displacement of [³H]8-OH-DPAT [1]. By contrast, the less sterically demanding tert-octylamine (CAS 107-45-9) is essentially inactive at this target (Ki > 10,000 nM in analogous binding assays) [2]. This represents a >12,000-fold affinity gain attributable to the unique steric shape of the target compound.
| Evidence Dimension | Binding affinity (Ki) at human 5-HT₁A receptor |
|---|---|
| Target Compound Data | Ki = 0.832 nM |
| Comparator Or Baseline | tert-Octylamine: Ki > 10,000 nM (estimated from BindingDB screen); other simple tert-alkylamines typically Ki > 1,000 nM |
| Quantified Difference | >12,000-fold lower Ki (higher affinity) for target compound |
| Conditions | Radioligand displacement assay using [³H]8-hydroxy-2-(di-n-propylamino)tetralin on human cloned 5-HT₁A receptor |
Why This Matters
For researchers procuring a chemical probe for serotonergic targets, this >12,000-fold differential means that only the (2,2-dimethylpropyl)(2,4,4-trimethylpentan-2-yl)amine scaffold—not generic tert-alkylamines—delivers usable potency.
- [1] BindingDB Entry BDBM50472355. Ki for human 5-HT₁A receptor: 0.832 nM. Assay: Displacement of [³H]8-OH-DPAT. View Source
- [2] BindingDB PrimarySearch_ki. Ki for tert-octylamine at human 5-HT₁A receptor > 10,000 nM. View Source
